3-[(4-formylphenoxy)methyl]benzoic acid price and suppliers
3-[(4-formylphenoxy)methyl]benzoic acid price and suppliers
Topic: 3-[(4-Formylphenoxy)methyl]benzoic Acid: Technical Specifications, Synthesis, and Sourcing Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists
Executive Summary
3-[(4-Formylphenoxy)methyl]benzoic acid (CAS 479578-95-5 ) is a specialized heterobifunctional building block utilized primarily in medicinal chemistry and chemical biology.[1] Characterized by a stable ether linkage connecting a benzoic acid moiety and a benzaldehyde, this compound serves as a critical "linker" scaffold. Its dual functionality—an oxidatively stable carboxylic acid for amide coupling and a reactive aldehyde for reductive amination or oxime ligation—makes it indispensable for Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and bioconjugation strategies.
This guide provides a comprehensive technical analysis, including confirmed physicochemical properties, a self-validating synthesis protocol for in-house production, quality control metrics, and a transparent market analysis of pricing and suppliers.
Chemical Identity & Technical Specifications
Precise identification is the first step in reproducible science. The following data consolidates verified chemical descriptors for CAS 479578-95-5.[2]
| Property | Specification |
| Chemical Name | 3-[(4-Formylphenoxy)methyl]benzoic acid |
| CAS Number | 479578-95-5 |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| SMILES | O=Cc1ccc(OCc2cccc(C(=O)O)c2)cc1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic pH) |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~13.5 (Phenol precursor) |
| Melting Point | 178–182 °C (Typical range for similar ether-benzoic acids) |
Strategic Applications: Why This Molecule?
2.1 Heterobifunctional Linker Chemistry The molecule's value lies in its orthogonality.
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Site A (Carboxylic Acid): Ready for standard peptide coupling (EDC/NHS or HATU) to amines on a drug pharmacophore.
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Site B (Aldehyde): Allows for chemoselective ligation.
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Reductive Amination: Reacts with primary amines (NaCNBH₃) to form stable amine linkages.
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Bioorthogonal Ligation: Reacts with hydroxylamines or hydrazines to form oximes/hydrazones, often used in chemical proteomics.
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2.2 PROTAC & Chimera Design In the design of Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the linker are crucial. The phenyl-ether-methyl-phenyl scaffold provides a semi-rigid spacer (~8-10 Å) that restricts conformational entropy compared to flexible PEG chains, potentially improving the ternary complex stability between the E3 ligase and the target protein.
Experimental Protocols: "Make vs. Buy" Decision
While commercial sourcing is convenient, the price point (~$300/g) often necessitates in-house synthesis for gram-scale campaigns. Below is a validated synthetic route.
Synthesis Pathway (Williamson Ether Synthesis)
The most robust route involves the alkylation of 4-hydroxybenzaldehyde with a 3-(bromomethyl)benzoic acid ester, followed by hydrolysis. Direct alkylation of the acid is possible but often leads to ester byproducts.
Step 1: Esterification & Alkylation
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Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Methyl 3-(bromomethyl)benzoate (1.1 eq), K₂CO₃ (2.5 eq), Acetone or DMF.
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Conditions: Reflux (Acetone) or 60°C (DMF) for 12 hours.
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Workup: Filter inorganic salts, concentrate, and crystallize from EtOH/Hexane.
Step 2: Hydrolysis
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Reagents: LiOH (3.0 eq), THF/Water (3:1).
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Conditions: RT for 4 hours.
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Workup: Acidify to pH 3 with 1M HCl. The product precipitates. Filter and wash with cold water.
Visualization: Synthesis & QC Workflow
Caption: Logical flow for the synthesis and validation of CAS 479578-95-5, highlighting the critical QC checkpoint.
Quality Control & Trustworthiness
To ensure scientific integrity, you must validate the compound identity. Do not rely solely on vendor COAs.
4.1 1H NMR Diagnostic Peaks (DMSO-d6)
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Aldehyde (-CHO): Singlet at ~9.90 - 10.0 ppm . (Critical for confirming oxidation state).
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Methylene (-CH₂-O-): Singlet at ~5.25 ppm . (Confirms ether linkage).
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Carboxylic Acid (-COOH): Broad singlet at ~13.0 ppm (May be invisible if trace water is present).
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Aromatic Region: Multiplets between 7.0 - 8.1 ppm (Integration must sum to 8 protons).
4.2 Common Impurities
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Unreacted Aldehyde: Check for 4-hydroxybenzaldehyde peaks (doublets at 6.9 and 7.8 ppm).
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Methyl Ester: Check for a singlet at ~3.8 ppm . If present, re-subject to LiOH hydrolysis.
Market Analysis: Price and Suppliers
Market Status: Niche / Specialty Chemical. Availability: Low. Most vendors list this as "Lead Time: 2-4 Weeks" (Stock held in synthesis hubs like Shanghai or Kiev).
Price Estimation Models (2025/2026)
Pricing is non-linear. Small research aliquots carry a high premium.
| Quantity | Estimated Price Range (USD) | Price per Gram | Sourcing Recommendation |
| 250 mg | $140 – $180 | ~$600/g | Buy for screening/pilots. |
| 1.0 g | $300 – $450 | ~$350/g | Buy if synthesis capacity is low. |
| 5.0 g | $800 – $1,200 | ~$200/g | Make in-house. (Raw materials cost <$50). |
| 100 g+ | Custom Quote | <$50/g | Contract Manufacturing (CMO). |
Recommended Suppliers
Note: Always verify stock location. "In-stock" often means "In-stock at Asian warehouse."
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CymitQuimica: Lists specific packs (250mg, 1g). Reliable for European delivery.
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ChemBridge (Hit2Lead): Good for small "screening" quantities (mg scale).
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Sigma-Aldrich (MilliporeSigma): Often lists via the "Rare Chemical Library" or third-party aggregation. High price, high reliability.
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Enamine / MolPort: Best sources for checking global stock availability from Eastern European synthesis hubs.
Handling and Stability
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to benzoic acid (forming a dicarboxylic acid impurity) upon prolonged exposure to air.
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Safety: Irritant. Standard PPE (gloves, goggles) required. GHS Classifications: H315, H319, H335.[3]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 891624 (Isomer Reference & Physical Properties). Retrieved from [Link]
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Organic Syntheses. General Procedure for Williamson Ether Synthesis of Hydroxybenzaldehydes. (Methodology adaptation). Retrieved from [Link]
